molecular formula C7H10O4 B14702687 Ethenyl acetate;prop-2-enoic acid CAS No. 24980-58-3

Ethenyl acetate;prop-2-enoic acid

Cat. No.: B14702687
CAS No.: 24980-58-3
M. Wt: 158.15 g/mol
InChI Key: CYKDLUMZOVATFT-UHFFFAOYSA-N
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Description

Ethenyl acetate (CAS 108-05-4), also known as vinyl acetate, is an ester with the formula C₄H₆O₂. It is a key monomer in the production of polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles . Structurally, it features an ethenyl group (-CH₂CH₂-) linked to an acetate moiety.

Prop-2-enoic acid (CAS 79-10-7), commonly termed acrylic acid, is a carboxylic acid (C₃H₄O₂) with a reactive α,β-unsaturated carbonyl group. It is a precursor to acrylate esters and polymers, critical in superabsorbent materials, plastics, and paints . Its high reactivity arises from the conjugated double bond and acidic proton.

Properties

CAS No.

24980-58-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethenyl acetate;prop-2-enoic acid

InChI

InChI=1S/C4H6O2.C3H4O2/c1-3-6-4(2)5;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

CYKDLUMZOVATFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C.C=CC(=O)O

Related CAS

24980-58-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl acetate is typically produced by the reaction of ethylene and acetic acid in the presence of a palladium catalyst. The reaction is as follows:

CH2=CH2+CH3COOHCH3COOCH=CH2\text{CH}_2=\text{CH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}=\text{CH}_2 CH2​=CH2​+CH3​COOH→CH3​COOCH=CH2​

Prop-2-enoic acid is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction is as follows:

2CH2=CHCH3+3O22CH2=CHCO2H+2H2O2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} 2CH2​=CHCH3​+3O2​→2CH2​=CHCO2​H+2H2​O

Industrial Production Methods

The industrial production of ethenyl acetate involves the use of a gas-phase process where ethylene and acetic acid are reacted in the presence of a palladium catalyst supported on silica or alumina. The reaction is carried out at temperatures between 150-200°C and pressures of 5-10 atm.

For prop-2-enoic acid, the industrial production involves the catalytic oxidation of propylene in the presence of air or oxygen. The process is typically carried out in a fixed-bed reactor at temperatures between 200-300°C and pressures of 1-3 atm .

Chemical Reactions Analysis

Types of Reactions

Ethenyl acetate and prop-2-enoic acid undergo various types of chemical reactions, including:

    Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.

    Reduction: Ethenyl acetate can be reduced to produce ethanol and acetic acid.

    Substitution: Both compounds can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

Scientific Research Applications

Ethenyl acetate;prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a monomer in the production of polymers such as polyvinyl acetate and polyacrylic acid.

    Biology: Used in the synthesis of various biologically active compounds.

    Medicine: Used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of ethenyl acetate;prop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The vinyl group in ethenyl acetate can undergo polymerization reactions to form long-chain polymers. The carboxylic acid group in prop-2-enoic acid can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethenyl Acetate vs. Other Vinyl Esters

  • Ethyl prop-2-enoate (Ethyl acrylate, CAS 140-88-5): Shares the α,β-unsaturated ester structure but replaces the ethenyl group with an ethyl ester. Exhibits higher polarity and reactivity in radical polymerization compared to ethenyl acetate .
  • Methyl propenoate (Methyl acrylate, CAS 96-33-3): Smaller alkyl chain (methyl) reduces steric hindrance, enhancing copolymerization rates with acrylic acid derivatives .

Prop-2-enoic Acid vs. Other Carboxylic Acids

  • 2-Methyl-2-propenoic acid (Methacrylic acid, CAS 79-41-4): A methyl-substituted derivative with reduced acidity (pKa ~4.66 vs. 4.25 for acrylic acid) due to steric and inductive effects. Forms more rigid polymers .
  • But-2-enoic acid (Crotonic acid, CAS 107-93-7): Structural isomer with a trans-configuration, leading to lower solubility in polar solvents .

Physicochemical Properties

Property Ethenyl Acetate Ethyl Acrylate Prop-2-enoic Acid Methacrylic Acid
Molecular Formula C₄H₆O₂ C₅H₈O₂ C₃H₄O₂ C₄H₆O₂
Molecular Weight (g/mol) 86.09 100.12 72.06 86.09
Boiling Point (°C) 72–73 99–101 141 161
Melting Point (°C) -93 -71 13 15–16
Reactivity Radical polymerization Nucleophilic addition Anionic polymerization Cross-linking

Key Research Findings

  • Copolymer Performance: Terpolymers of ethenyl acetate, prop-2-enoic acid, and 2-ethylhexyl acrylate (CAS 26794-25-2) exhibit superior UV stability and mechanical strength in automotive coatings .
  • Synthetic Pathways: Prop-2-enoic acid derivatives, such as 3-(4-bromobenzoyl)prop-2-enoic acid, serve as intermediates in heterocyclic drug synthesis (e.g., thiadiazoles) .
  • Thermodynamic Data : Ethenyl acetate has a heat capacity of 1.72 J/g·K at 25°C, critical for optimizing polymerization reactors .

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